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Compound of Interest

Compound Name: Isomaltotetraose

Cat. No.: B8078360

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Stereochemistry

Isomaltotetraose is a non-branched oligosaccharide, specifically a tetrasaccharide, composed
of four D-glucose units linked in a linear fashion. The defining structural feature of
isomaltotetraose is the exclusive presence of a-(1 - 6) glycosidic bonds connecting the
monosaccharide units.[1][2] This linkage pattern distinguishes it from its isomer, maltotetraose,
which is connected by a-(1 - 4) glycosidic bonds.

The stereochemistry of the glucose monomers is D-glucose, and the anomeric carbon of each
glycosidic linkage is in the a-configuration. This results in a specific three-dimensional structure
that influences its chemical and biological properties. The systematic name for
isomaltotetraose is a-D-glucopyranosyl-(1 - 6)-a-D-glucopyranosyl-(1 - 6)-a-D-
glucopyranosyl-(1 — 6)-D-glucopyranose.

In solution, studies have indicated that isomaltotetraose adopts a right-handed helical
conformation. This helical structure is a key aspect of its stereochemistry and is stabilized by
intramolecular hydrogen bonds. This preferred conformation can influence how
isomaltotetraose interacts with enzymes and receptors.

Chemical and Physical Properties
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Property Value

Chemical Formula C24H42021

Molecular Weight 666.58 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Quantitative Structural Data

Detailed crystallographic data providing precise bond lengths and angles for isomaltotetraose
is not readily available in the public domain. However, data for the related disaccharide,
isomaltose (a-D-glucopyranosyl-(1 - 6)-D-glucopyranose), can provide an approximation of the

glycosidic linkage geometry.

Note: The following table is based on data for isomaltose and should be considered as an

estimate for the glycosidic linkages in isomaltotetraose.

Parameter Value (for Isomaltose)
Glycosidic Torsion Angle (P) ~80°

Glycosidic Torsion Angle (V) ~-150°

C1-06 Bond Length ~1.42 A

06-C6' Bond Length ~1.43 A

C1-06-C6' Bond Angle ~117°

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. While a
complete, assigned 1H and 13C NMR dataset for isomaltotetraose is not consistently
reported across the literature, the following table provides indicative chemical shift ranges for
the key signals based on data for isomalto-oligosaccharides. The terminal reducing glucose
unit will exist as a mixture of a and 3 anomers, leading to separate signals for its protons and

carbons.
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'H NMR Chemical Shifts (in D20, ppm)

Reducing End Reducing End

Non-reducing Internal
Proton . Glucose (a- Glucose (B-

End Glucose Glucose Units

anomer) anomer)

H-1 ~4.96 ~4.96 ~5.22 ~4.64
H-2 ~3.55 ~3.55 ~3.53 ~3.27
H-3 ~3.75 ~3.75 ~3.72 ~3.51
H-4 ~3.42 ~3.42 ~3.41 ~3.49
H-5 ~3.95 ~3.95 ~3.82 ~3.65
H-6a ~3.78 ~3.78 ~3.76 ~3.91
H-6b ~3.85 ~3.85 ~3.83 ~3.77

13C NMR Chemical Shifts (in D20, ppm)

Reducing End Reducing End

Non-reducing Internal
Carbon . Glucose (a- Glucose (B-
End Glucose Glucose Units
anomer) anomer)
C-1 ~08.2 ~08.2 ~02.8 ~96.7
C-2 ~72.5 ~72.5 ~72.3 ~75.1
C-3 ~74.1 ~74.1 ~73.8 ~76.9
C-4 ~70.5 ~70.5 ~70.4 ~70.6
C-5 ~72.3 ~72.3 ~72.4 ~76.9
C-6 ~61.5 ~66.7 ~61.4 ~61.4

Experimental Protocols for Structural Elucidation

The structural determination of isomaltotetraose relies on a combination of techniques,
primarily enzymatic synthesis and NMR spectroscopy.
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Enzymatic Synthesis of Isomaltotetraose

A common method for producing isomalto-oligosaccharides, including isomaltotetraose,
involves the enzymatic treatment of starch.

Objective: To synthesize a mixture of isomalto-oligosaccharides from which isomaltotetraose
can be isolated.

Materials:

e Soluble starch

e a-amylase

e Pullulanase

o Transglucosidase (e.g., from Aspergillus niger)
e Phosphate buffer (pH 6.0)

e Sodium carbonate

e Size-exclusion chromatography system
Protocol:

 Liquefaction: Prepare a 10% (w/v) solution of soluble starch in phosphate buffer. Heat the
solution to 95°C and add a-amylase. Maintain at this temperature for 2 hours to hydrolyze
the starch into smaller dextrins.

e Saccharification: Cool the solution to 60°C and adjust the pH to 5.0. Add pullulanase to
debranch the dextrins. Incubate for 24 hours.

o Transglucosylation: Add transglucosidase to the mixture. This enzyme will catalyze the
formation of a-(1 - 6) glycosidic bonds, producing a mixture of isomalto-oligosaccharides.
Incubate at 60°C for 48 hours.

e Enzyme Inactivation: Stop the reaction by heating the solution to 100°C for 15 minutes.
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 Purification: Centrifuge the solution to remove any precipitate. The supernatant, containing a
mixture of isomalto-oligosaccharides, is then subjected to size-exclusion chromatography to
separate the different oligosaccharides based on their degree of polymerization. Fractions
corresponding to a degree of polymerization of four are collected.

 Verification: The purified isomaltotetraose can be verified by mass spectrometry and NMR
spectroscopy.

Structural Elucidation by 2D NMR Spectroscopy

Objective: To confirm the structure and determine the stereochemistry of the purified
isomaltotetraose.

Materials:

o Purified isomaltotetraose (5-10 mg)

e Deuterium oxide (D20, 99.9%)

* NMR spectrometer (500 MHz or higher) with a cryoprobe
Protocol:

o Sample Preparation: Dissolve the lyophilized isomaltotetraose sample in D20. Lyophilize
and redissolve in D20 two more times to exchange all labile protons with deuterium. Finally,
dissolve the sample in 0.5 mL of D20 for NMR analysis.

e 1D H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the
proton signals, particularly the anomeric protons which resonate in the downfield region
(typically 4.5-5.5 ppm).

e 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons,
allowing for the tracing of proton connectivity within each glucose residue. Starting from the
anomeric proton (H-1), the signals for H-2, H-3, H-4, H-5, and H-6 can be assigned for each
monosaccharide unit.

e 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system
of each glucose residue. Irradiation of the anomeric proton will show correlations to all other
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protons within that same glucose unit, which is particularly useful for resolving overlapping
signals.

e 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded protons and carbons. It allows for the assignment of the carbon signals based on the
previously assigned proton signals.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds apart. This is crucial for
determining the glycosidic linkages. A correlation between the anomeric proton (H-1) of one
glucose unit and the C-6 of the adjacent glucose unit confirms the a-(1 - 6) linkage.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments provide information about through-
space proximity of protons. For the a-(1 - 6) linkage, a cross-peak between the anomeric
proton (H-1) of one residue and the H-6 protons of the adjacent residue will be observed,
further confirming the linkage and providing information about the conformation around the
glycosidic bond.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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